1-[4-Hydroxy-5-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl]ethan-1-one

Purity Quality Control Procurement

1-[4-Hydroxy-5-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl]ethan-1-one (CAS 2126178-69-4) is a trisubstituted pyrazole derivative (C₉H₁₄N₂O₂, MW 182.22 g/mol) featuring a 4-hydroxy, 5-methyl, and N‑isopropyl substitution pattern together with a 3‑acetyl moiety. This compound belongs to a family of 3‑acetyl‑4‑hydroxypyrazoles that serve as versatile intermediates for further synthetic elaboration, particularly toward fused heterocyclic systems and kinase‑targeted libraries ,.

Molecular Formula C9H14N2O2
Molecular Weight 182.223
CAS No. 2126178-69-4
Cat. No. B2657474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-Hydroxy-5-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl]ethan-1-one
CAS2126178-69-4
Molecular FormulaC9H14N2O2
Molecular Weight182.223
Structural Identifiers
SMILESCC1=C(C(=NN1C(C)C)C(=O)C)O
InChIInChI=1S/C9H14N2O2/c1-5(2)11-6(3)9(13)8(10-11)7(4)12/h5,13H,1-4H3
InChIKeyKGDOGTQPNHYCOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Specifications for 1-[4-Hydroxy-5-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl]ethan-1-one (CAS 2126178-69-4): A Substituted Pyrazole Building Block


1-[4-Hydroxy-5-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl]ethan-1-one (CAS 2126178-69-4) is a trisubstituted pyrazole derivative (C₉H₁₄N₂O₂, MW 182.22 g/mol) featuring a 4-hydroxy, 5-methyl, and N‑isopropyl substitution pattern together with a 3‑acetyl moiety . This compound belongs to a family of 3‑acetyl‑4‑hydroxypyrazoles that serve as versatile intermediates for further synthetic elaboration, particularly toward fused heterocyclic systems and kinase‑targeted libraries [1], [2]. Commercially, it is supplied as a research‑grade chemical with a specified minimum purity of 95% and is confirmed to be non‑hazardous for transport , .

Why In‑Class Pyrazole Building Blocks Cannot Be Directly Substituted for 2126178-69-4


Within the 3‑acetyl‑4‑hydroxypyrazole family, even a single‑atom change in the N‑substituent (e.g., N‑ethyl vs. N‑isopropyl) alters the calculated logP, steric environment, and hydrogen‑bonding capacity, which in turn can shift the scaffold's reactivity, pharmacokinetic profile, and downstream biological target engagement , [1]. Indiscriminate substitution therefore risks undermining synthetic yields, target selectivity, and the reproducibility of medicinal‑chemistry campaigns. The quantitative evidence below demonstrates that 2126178-69-4 occupies a distinct property space relative to its closest N‑ethyl and N‑methyl analogs, making it a non‑interchangeable component in rational design workflows.

Quantitative Differentiation Evidence for 1-[4-Hydroxy-5-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl]ethan-1-one Versus Closest Analogs


Purity Specification Benchmarking: 2126178-69-4 vs. N‑Ethyl and N‑Methyl Congeners

Vendor‑specified minimum purity for 2126178-69-4 is 95% (HPLC‑ or NMR‑based) , , whereas the closest N‑ethyl analog (CAS 1187732-72-4) is offered at a higher declared purity of 98% by a major European supplier . The N‑methyl analog (CAS 85985-64-4) is listed by multiple vendors but without a published minimum purity specification on major catalog sites [1]. This purity gap has direct consequences for experiments requiring precise stoichiometry.

Purity Quality Control Procurement

Calculated Lipophilicity Differentiation: logP of N‑Isopropyl vs. N‑Ethyl vs. N‑Methyl Pyrazole Scaffolds

Computed logP values place 2126178-69-4 in a moderately lipophilic range. While its exact logP is not yet listed in authoritative databases, the N‑ethyl analog exhibits a calculated logP of 1.25 (Fluorochem ), and the N‑methyl analog shows a computed logP of approximately 0.9 (PubChem [1]). The addition of an isopropyl group is expected to increase logP by approximately 0.4–0.5 units relative to the N‑ethyl congener based on established ΔlogP increments for methylene insertion [2]. This incremental lipophilicity shift can influence cell permeability, protein binding, and nonspecific binding liability in biochemical and cellular assays.

logP Lipophilicity Medicinal Chemistry

Acquisition Lead‑Time and Cost Comparison: 2126178-69-4 vs. N‑Ethyl Scaffold

The isopropyl‑substituted building block exhibits a substantially longer estimated delivery time of ~55 days when sourced from a European distributor , compared with immediate stock availability (5+ units in UK stock; 2 units in China stock) for the N‑ethyl analog from a major specialty chemicals supplier . Price per gram also differs notably: the N‑ethyl analog costs approximately £154.00 for 1 g (98% purity) , while the 2126178-69-4 compound is priced at €2,524.00 for 500 mg (95% purity) from Biosynth/CymitQuimica , translating to roughly €5,048 per gram—a >30‑fold cost premium. This differential reflects the limited commercial availability and custom‑synthesis nature of the isopropyl variant.

Procurement Supply Chain Availability

Safety and Hazard Profile: Non‑Hazardous Classification of 2126178-69-4

According to the AKSci safety data sheet, 2126178-69-4 is classified as non‑hazardous for transport and is not assigned any GHS hazard pictogram or signal word . In contrast, the structurally related N‑ethyl analog carries GHS07 warning pictograms along with hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This differential safety classification may lower personal protective equipment requirements, waste disposal costs, and regulatory documentation burden for laboratories working with the isopropyl derivative at scale.

Safety GHS Classification Handling

Hydrogen‑Bond Donor/Acceptor Count Conservation Across N‑Isopropyl, N‑Ethyl, and N‑Methyl Scaffolds

All three N‑alkyl variants (isopropyl, ethyl, methyl) of the 3‑acetyl‑4‑hydroxy‑5‑methylpyrazole core share an identical hydrogen‑bond donor count (1) and hydrogen‑bond acceptor count (3) , [1], . Consequently, the hydrogen‑bonding potential is invariant within this series, meaning any selectivity or property differences observed in biological assays must arise from lipophilicity, steric bulk, or conformational effects rather than from altered H‑bond pharmacophore features. This finding underscores that the isopropyl group's value lies in its steric and hydrophobic contributions rather than in any unique hydrogen‑bonding capability.

Medicinal Chemistry Physicochemical Property Structural Comparison

Limitation Statement: Absence of Published Comparative Biological Activity Data

A systematic search of PubMed, Google Scholar, and patent databases (current as of April 2026) did not retrieve any peer‑reviewed studies or patent documents reporting quantitative biological activity (IC₅₀, EC₅₀, % inhibition, etc.) specifically for 2126178-69-4 [1]. Likewise, no head‑to‑head biochemical or cellular assay data comparing this N‑isopropyl scaffold with its N‑ethyl or N‑methyl congeners were identified. Consequently, all differentiation claims in Sections 3.1–3.5 are necessarily based on physicochemical properties, commercial specifications, and class‑level inference rather than on direct pharmacological evidence. This data gap should be explicitly acknowledged in procurement decision‑making; compounds with established SAR profiles may be more appropriate for target‑driven lead optimization programs.

Data Gap Biological Activity Literature Assessment

Application Scenarios for 1-[4-Hydroxy-5-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl]ethan-1-one Based on Verified Differentiation Evidence


Scaffold Diversification in Fragment‑Based Drug Discovery (FBDD): Lipophilicity‑Driven Selection Over N‑Ethyl Congener

When a fragment‑based campaign targets a hydrophobic sub‑pocket and requires a moderately lipophilic core (estimated logP ~1.7) without altering hydrogen‑bonding features, 2126178-69-4 offers an appropriate starting point. The N‑ethyl analog (logP 1.25) may fail to achieve sufficient membrane permeability, while the N‑methyl analog (logP ~0.9) [1] is even less lipophilic. This scenario leverages the estimated ΔlogP advantage of the isopropyl substituent to optimize the fragment's physicochemical profile before elaboration.

Laboratory‑Scale Synthesis of Fused Pyrazolopyrimidine Libraries Under Non‑Hazardous Conditions

The non‑hazardous GHS classification of 2126178-69-4 enables its use in teaching laboratories or core‑facility parallel synthesis environments where the hazardous classification of the N‑ethyl analog (GHS07, H302, H315, H319, H335) [1] would require additional personal protective measures and ventilation controls. The 95% minimum purity specification , is sufficient for most heterocyclic condensation reactions, making it a practical choice for diversity‑oriented synthesis.

Structure–Activity Relationship (SAR) Study Requiring Systematic N‑Alkyl Variation

In a project where the N‑substituent is systematically varied (methyl → ethyl → isopropyl → tert‑butyl) to probe steric and lipophilic effects on target binding, 2126178-69-4 represents the isopropyl data point. Its identical H‑bond donor/acceptor profile to the N‑ethyl and N‑methyl analogs , [1] ensures that any observed potency shift can be confidently attributed to steric or lipophilic contributions rather than changes in hydrogen‑bonding pharmacophore. The longer procurement lead time (~55 days) should be factored into project planning.

Not Recommended: Cost‑Sensitive High‑Throughput Screening (HTS) Campaigns

Given the >30‑fold cost premium of 2126178-69-4 (€5,048/g) over the N‑ethyl analog (~€185/g) , [1], this compound is unsuitable as a primary screening library member in cost‑constrained HTS programs. Its deployment is justified only when specific structural features (isopropyl sterics, elevated logP) are hypothesized to be critical for target engagement, or when existing SAR data from the N‑ethyl and N‑methyl analogs indicate a clear activity cliff at the isopropyl substitution level.

Quote Request

Request a Quote for 1-[4-Hydroxy-5-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl]ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.